molecular formula C8H16N2 B2565353 1-Cyclopropyl-2-methylpiperazine CAS No. 1226290-91-0

1-Cyclopropyl-2-methylpiperazine

Cat. No.: B2565353
CAS No.: 1226290-91-0
M. Wt: 140.23
InChI Key: CMWWWZDHOHKRPR-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-methylpiperazine is a chemical compound with the molecular formula C8H16N2 and a molecular weight of 140.23 g/mol It is a piperazine derivative, characterized by a cyclopropyl group attached to the nitrogen atom and a methyl group attached to the second carbon of the piperazine ring

Preparation Methods

The synthesis of 1-Cyclopropyl-2-methylpiperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . This method typically involves the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to the formation of protected piperazines. Deprotection of these intermediates yields the desired piperazine derivative.

Another method includes the Ugi reaction, which is a multicomponent reaction involving an isocyanide, an amine, a carboxylic acid, and an aldehyde or ketone

Chemical Reactions Analysis

1-Cyclopropyl-2-methylpiperazine undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, alkylation with methyl iodide would yield N-methyl derivatives, while acylation with acetyl chloride would produce N-acetyl derivatives.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-methylpiperazine involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand for certain receptors or enzymes, modulating their activity. The piperazine ring’s nitrogen atoms can form hydrogen bonds with target proteins, influencing their conformation and function . This interaction can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

1-Cyclopropyl-2-methylpiperazine can be compared with other piperazine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropyl group, in particular, contributes to its rigidity and potential for specific interactions with biological targets.

Properties

IUPAC Name

1-cyclopropyl-2-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-7-6-9-4-5-10(7)8-2-3-8/h7-9H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMWWWZDHOHKRPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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